molecular formula C42H40NO2PS B15157610 N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](naphthalen-2-yl)methyl}-2-methylpropane-2-sulfinamide

N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](naphthalen-2-yl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B15157610
M. Wt: 653.8 g/mol
InChI Key: INPFKBHUCNWXCW-UHFFFAOYSA-N
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Description

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of phosphanyl, xanthenyl, and sulfinamide groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the core structures, followed by functional group modifications. Common synthetic routes include:

    Formation of the Xanthenyl Core: This step involves the synthesis of the 9,9-dimethylxanthenyl structure through Friedel-Crafts alkylation or other aromatic substitution reactions.

    Introduction of the Phosphanyl Group: The diphenylphosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the Naphthalenyl Group: The naphthalen-2-yl group is typically added through a nucleophilic aromatic substitution reaction.

    Sulfinamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Phosphine Oxides: Formed from the oxidation of the phosphanyl group.

    Amines: Resulting from the reduction of the sulfinamide group.

    Substituted Aromatics: Products of electrophilic or nucleophilic substitution on the aromatic rings.

Scientific Research Applications

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another ligand with similar coordination properties.

    4,4’-Dimethoxy-2,2’-bipyridine: Known for its use in photoredox catalysis.

Properties

Molecular Formula

C42H40NO2PS

Molecular Weight

653.8 g/mol

IUPAC Name

N-[(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C42H40NO2PS/c1-41(2,3)47(44)43-38(31-27-26-29-16-12-13-17-30(29)28-31)34-22-14-23-35-39(34)45-40-36(42(35,4)5)24-15-25-37(40)46(32-18-8-6-9-19-32)33-20-10-7-11-21-33/h6-28,38,43H,1-5H3

InChI Key

INPFKBHUCNWXCW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC7=CC=CC=C7C=C6)NS(=O)C(C)(C)C)C

Origin of Product

United States

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